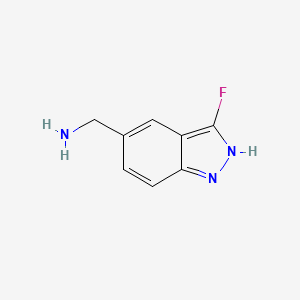

3-Fluoro-1H-indazole-5-methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Fluoro-1H-indazol-5-yl)methanamine is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities. The compound features a fluorine atom at the 3-position of the indazole ring and a methanamine group at the 5-position. This unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluoro-1H-indazol-5-yl)methanamine typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Attachment of the Methanamine Group: The methanamine group is attached through reductive amination, where the indazole derivative is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of 1-(3-fluoro-1H-indazol-5-yl)methanamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-fluoro-1H-indazol-5-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced indazole derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Oxo-indazole derivatives.

Reduction: Reduced indazole derivatives.

Substitution: Substituted indazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-1-methyl-1H-indazole-5-methanamine is a synthetic organic compound belonging to the indazole family, with a molecular weight of 179.19 g/mol. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a methyl group on the indazole ring enhances the compound's chemical properties, making it an attractive target for research in medicinal chemistry. The fluorine atom enhances binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of various biological pathways. Additionally, the methyl group modulates pharmacokinetic properties, improving stability and bioavailability.

Potential Applications

3-Fluoro-1-methyl-1H-indazole-5-methanamine has several potential applications in medicinal chemistry, including serving as a scaffold for developing new drugs.

Antitumor Activity

Research has indicated that compounds within the indazole family can exhibit antitumor activity, making them valuable in cancer research. Modifications at the C-5 position of the indazole significantly affect antitumor activity, indicating structure-activity relationships that could guide further drug design.

Molecular Interactions

Interaction studies involving 3-fluoro-1-methyl-1H-indazole-5-methanamine focus on its binding affinity to specific protein targets. The presence of fluorine enhances lipophilicity and permeability, which may improve interaction with target proteins compared to non-fluorinated analogs.

Indazole Derivatives as Anticancer Agents

Indazole derivatives are being explored for targeted treatment of various cancers . Structure-activity relationship (SAR) studies of synthesized derivatives have revealed that the substitution of groups on the phenyl ring can lead to an increase in activity . The presence of an additional fluorine atom on the phenyl ring can also lead to a remarkable improvement in activity .

Indazole Derivatives as Kinase Inhibitors

Indazole derivatives have been reported as FGFR1 inhibitors . Novel 3-aminoindazole derivatives have been tested for their potency, selectivity, and dual mechanisms of action inhibition . Indazole-containing ligands have also shown promise as wild-type (WT) and mutant dual inhibitors of c-MET kinase for cancer treatment .

Indazole Derivatives as Antimicrobial Agents

Certain indazole derivatives exhibit higher inhibition activity against various fungal strains . Molecular docking studies indicated that the fluorine and the carbonyl oxygen atom can form hydrogen bonds, contributing to antifungal activity . Some indazole derivatives also exhibit potent activity against penicillin-resistant staphylococcus aureus .

Indazole Derivatives as Anti-inflammatory Agents

Wirkmechanismus

The mechanism of action of 1-(3-fluoro-1H-indazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or proteins involved in disease pathways.

Pathways Involved: It can modulate signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of cell proliferation.

Vergleich Mit ähnlichen Verbindungen

- 1-(3-Chloro-1H-indazol-5-yl)methanamine

- 1-(3-Bromo-1H-indazol-5-yl)methanamine

- 1-(3-Methyl-1H-indazol-5-yl)methanamine

Comparison: 1-(3-fluoro-1H-indazol-5-yl)methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its chloro, bromo, and methyl analogs.

Biologische Aktivität

3-Fluoro-1H-indazole-5-methanamine is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacology and toxicology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. The presence of a fluorine atom at the 3-position is notable as it can significantly influence the compound's biological properties by altering its electronic characteristics and lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Compounds in the indazole class are often investigated for their effects on the central nervous system (CNS), particularly as potential agonists or antagonists for cannabinoid receptors. The fluorine substitution may enhance receptor affinity, potentially leading to increased psychoactive effects or therapeutic benefits.

Pharmacological Studies

Recent studies have focused on the pharmacological profile of this compound, assessing its effects on different biological systems:

- CNS Activity : Initial investigations suggest that this compound may exhibit stimulant or hallucinogenic properties similar to other indole-based synthetic cannabinoids. Its interaction with serotonin receptors (specifically 5-HT2A) has been a focal point of research, given the structural similarities to known psychoactive substances .

- Toxicological Assessments : Toxicological evaluations have highlighted potential adverse effects associated with this compound. Case studies involving acute intoxications have reported symptoms such as agitation, tachycardia, and altered mental states, indicating significant CNS involvement .

Table 1: Summary of Biological Activities

Case Study 1: Acute Intoxication

A documented case involved a subject exhibiting severe agitation and altered mental status after ingestion of a synthetic cannabinoid containing this compound. Toxicological analysis confirmed its presence alongside other substances, emphasizing the need for careful monitoring when using synthetic cannabinoids due to their unpredictable effects .

Case Study 2: Subacute Toxicity Evaluation

In a controlled study involving animal models, subacute toxicity was assessed through various biochemical assays. Significant alterations in liver enzyme levels were noted, indicating potential hepatotoxicity linked to prolonged exposure to the compound. Histopathological examinations revealed inflammatory changes in liver tissues consistent with chemical-induced damage .

Eigenschaften

Molekularformel |

C8H8FN3 |

|---|---|

Molekulargewicht |

165.17 g/mol |

IUPAC-Name |

(3-fluoro-2H-indazol-5-yl)methanamine |

InChI |

InChI=1S/C8H8FN3/c9-8-6-3-5(4-10)1-2-7(6)11-12-8/h1-3H,4,10H2,(H,11,12) |

InChI-Schlüssel |

WBKZXEIWRCXFGT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=NNC(=C2C=C1CN)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.